2-Dimethoxyphosphorylpropan-2-ol

描述

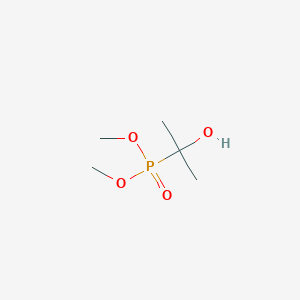

2-Dimethoxyphosphorylpropan-2-ol, also known as dimethyl (1-hydroxy-1-methylethyl)phosphonate, is an organophosphorus compound with the molecular formula C5H13O4P. It is a colorless liquid that is soluble in water and organic solvents. This compound is used in various chemical reactions and has applications in different scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

2-Dimethoxyphosphorylpropan-2-ol can be synthesized through the reaction of dimethyl phosphite with acetone in the presence of a base. The reaction typically proceeds as follows:

(CH3O)2P(O)H+CH3COCH3→(CH3O)2P(O)CH(CH3OH)

The reaction is carried out under mild conditions, usually at room temperature, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous reaction of dimethyl phosphite with acetone in a flow reactor. The reaction is catalyzed by a base, such as sodium methoxide, and the product is separated and purified using distillation techniques. This method ensures high yield and purity of the final product.

化学反应分析

Types of Reactions

2-Dimethoxyphosphorylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dimethyl (1-oxo-1-methylethyl)phosphonate.

Reduction: It can be reduced to form dimethyl (1-hydroxy-1-methylethyl)phosphine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation, while amines are used for amination reactions.

Major Products

Oxidation: Dimethyl (1-oxo-1-methylethyl)phosphonate.

Reduction: Dimethyl (1-hydroxy-1-methylethyl)phosphine.

Substitution: Various substituted phosphonates depending on the reagents used.

科学研究应用

2-Dimethoxyphosphorylpropan-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and other organophosphorus compounds.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.

Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

作用机制

The mechanism of action of 2-dimethoxyphosphorylpropan-2-ol involves its interaction with various molecular targets, particularly enzymes that contain active sites capable of binding phosphorus-containing compounds. The compound can act as an inhibitor or modulator of enzyme activity by forming stable complexes with the active site residues. This interaction can alter the enzyme’s catalytic activity and affect the overall biochemical pathway.

相似化合物的比较

2-Dimethoxyphosphorylpropan-2-ol can be compared with other similar compounds, such as:

Dimethyl methylphosphonate: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.

Dimethyl (2-hydroxyethyl)phosphonate: Contains a hydroxyl group on a different carbon atom, leading to different reactivity and applications.

Dimethyl (1-hydroxy-2-methylpropyl)phosphonate: Has a similar structure but with an additional methyl group, affecting its steric properties and reactivity.

The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various scientific fields.

生物活性

2-Dimethoxyphosphorylpropan-2-ol, a phosphonate compound, has garnered interest in various biological applications due to its unique structural properties and potential interactions with biological systems. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

Chemical Formula: CHOP

CAS Number: 10184-68-6

Molecular Weight: 174.13 g/mol

The compound features a dimethoxyphosphoryl group attached to a propan-2-ol backbone, which influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors involved in various metabolic pathways. Its phosphonate group can mimic phosphate groups found in natural substrates, allowing it to act as a competitive inhibitor or modulator in enzymatic reactions.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes such as acetylcholinesterase, leading to increased levels of neurotransmitters.

- Signal Transduction Modulation: It can influence pathways involving phosphoinositides, impacting cellular signaling cascades.

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties against several viruses by inhibiting viral replication. A study demonstrated its effectiveness against influenza virus, suggesting potential as a therapeutic agent in viral infections.

Anticancer Properties

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 20 | Bcl-2 modulation |

| A549 | 18 | Apoptosis induction |

Case Studies

-

Influenza Virus Inhibition

- Study: Evaluated the antiviral activity of this compound against H1N1.

- Findings: The compound reduced viral titers by over 50% at concentrations below 10 µM, indicating significant antiviral potential.

-

Cancer Cell Apoptosis

- Study: Investigated the effects on breast cancer cells (MCF-7).

- Results: Treatment with the compound led to a dose-dependent increase in apoptosis markers within 24 hours.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other phosphonate compounds.

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antiviral, Anticancer | 15 - 20 |

| Dimethyl methylphosphonate | Neurotoxic | 5 |

| Ethyl diethylphosphonate | Antimicrobial | 30 |

属性

IUPAC Name |

2-dimethoxyphosphorylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O4P/c1-5(2,6)10(7,8-3)9-4/h6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBAMTNWFFDMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(O)P(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381680 | |

| Record name | ST50996204 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10184-68-6 | |

| Record name | ST50996204 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。